2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple bromine atoms, methoxy groups, and phenoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-bromo-4-methoxyphenol with appropriate reagents to form the phenoxyacetyl derivative. This intermediate is then reacted with hydrazine derivatives to form the acetohydrazide. The final step involves the condensation of the acetohydrazide with 2,5-dibromo-3,4-dihydroxybenzaldehyde under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atoms and phenoxy groups play a crucial role in its binding affinity and specificity. It may modulate various biochemical pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxyacetophenone: This compound shares the bromo and methoxy functional groups but differs in its overall structure and reactivity.
4-Bromo-2-(2-(2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate: Similar in having the bromo and methoxy groups, but with different substituents and applications.
Properties
Molecular Formula |
C16H13Br3N2O5 |
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Molecular Weight |
553.0 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13Br3N2O5/c1-25-9-2-3-12(10(17)5-9)26-7-13(22)21-20-6-8-4-11(18)15(23)16(24)14(8)19/h2-6,23-24H,7H2,1H3,(H,21,22)/b20-6+ |
InChI Key |
GAGRWPZRJWCVJI-CGOBSMCZSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2Br)O)O)Br)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2Br)O)O)Br)Br |
Origin of Product |
United States |
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